molecular formula C8H8N2O3 B6250968 5-(Methylcarbamoyl)picolinic acid CAS No. 1154914-12-1

5-(Methylcarbamoyl)picolinic acid

Cat. No. B6250968
CAS RN: 1154914-12-1
M. Wt: 180.16 g/mol
InChI Key: WQEOSYMENPCTCC-UHFFFAOYSA-N
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Description

5-(methylcarbamoyl)pyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . This compound is available for pharmaceutical testing .

Scientific Research Applications

5-(Methylcarbamoyl)picolinic acid is widely used in scientific research applications due to its ability to interact with other compounds. It has been used as a reagent in the synthesis of various compounds, such as imidazole derivatives, 1,2,3-triazoles, and 1,2,4-triazoles. It has also been used in the synthesis of biologically active compounds, such as aminopyridines and aminopyrimidines. This compound has also been used in the synthesis of peptide analogs, which are molecules that mimic the structure and function of peptides.

Mechanism of Action

Target of Action

It is known that pyridinecarboxylic acids, which this compound is a derivative of, are monocarboxylic derivatives of pyridine . These compounds have been used in various chemical reactions, suggesting they may interact with a wide range of molecular targets.

Mode of Action

It’s worth noting that pyridine-2-carboxylic acid has been used as an efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . This suggests that 5-(methylcarbamoyl)pyridine-2-carboxylic acid may also interact with its targets in a similar manner, potentially acting as a catalyst in certain biochemical reactions.

Biochemical Pathways

For instance, pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones , suggesting that 5-(methylcarbamoyl)pyridine-2-carboxylic acid could potentially influence similar pathways.

Result of Action

For instance, pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones , suggesting that 5-(methylcarbamoyl)pyridine-2-carboxylic acid could potentially have similar effects.

Advantages and Limitations for Lab Experiments

5-(Methylcarbamoyl)picolinic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a very stable compound, which makes it ideal for use in long-term experiments. However, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 5-(Methylcarbamoyl)picolinic acid research. It could be used in the synthesis of other compounds, such as peptide analogs. It could also be used to develop new methods for synthesizing compounds, such as new catalytic reactions. In addition, further research could be done to better understand the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, this compound could be used in drug discovery and development, as it has been used in the synthesis of biologically active compounds.

Synthesis Methods

5-(Methylcarbamoyl)picolinic acid can be synthesized from the reaction of 5-bromopyridine-2-carboxylic acid with sodium methoxide in methanol. This reaction produces a mixture of 5-methylpyridine-2-carboxylic acid and 5-methylpyridine-3-carboxylic acid. The desired product, 5-methylpyridine-2-carboxylic acid, can then be separated from the reaction mixture using column chromatography.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 5-(methylcarbamoyl)pyridine-2-carboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including the presence of the methylcarbamoyl group and the carboxylic acid group .

Cellular Effects

The effects of 5-(methylcarbamoyl)pyridine-2-carboxylic acid on cells would likely depend on its interactions with cellular components. It could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-(methylcarbamoyl)pyridine-2-carboxylic acid would be determined by its specific interactions with biomolecules within the cell. This could involve binding interactions with proteins or other biomolecules, inhibition or activation of enzymes, or changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(methylcarbamoyl)pyridine-2-carboxylic acid could change over time. This could include changes in the compound’s stability, degradation over time, or long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-(methylcarbamoyl)pyridine-2-carboxylic acid in animal models would likely vary with different dosages. This could include threshold effects observed at certain dosages, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

5-(Methylcarbamoyl)pyridine-2-carboxylic acid could potentially be involved in various metabolic pathways within the cell. This could involve interactions with enzymes or cofactors, and could also affect metabolic flux or levels of other metabolites .

Transport and Distribution

The transport and distribution of 5-(methylcarbamoyl)pyridine-2-carboxylic acid within cells and tissues would depend on its chemical properties. This could involve interactions with transport proteins, and could also affect the compound’s localization or accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-(methylcarbamoyl)pyridine-2-carboxylic acid would be determined by its specific interactions within the cell. This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(methylcarbamoyl)pyridine-2-carboxylic acid involves the conversion of 2-pyridinecarboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-pyridinecarboxylic acid", "methyl isocyanate", "sodium hydroxide", "acetic anhydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-pyridinecarboxylic acid in ethanol and add sodium hydroxide to the solution. Heat the mixture to reflux for 2 hours.", "Step 2: Cool the mixture and filter the resulting solid. Wash the solid with water and dry it to obtain 2-pyridinecarboxylic acid.", "Step 3: Dissolve 2-pyridinecarboxylic acid in acetic anhydride and add methyl isocyanate to the solution. Heat the mixture to reflux for 4 hours.", "Step 4: Cool the mixture and pour it into water. Filter the resulting solid and wash it with water to obtain 5-(methylcarbamoyl)pyridine-2-carboxylic acid." ] }

CAS RN

1154914-12-1

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-(methylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-9-7(11)5-2-3-6(8(12)13)10-4-5/h2-4H,1H3,(H,9,11)(H,12,13)

InChI Key

WQEOSYMENPCTCC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C(=O)O

Purity

95

Origin of Product

United States

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